Product packaging for Calcium 2-hydroxy-4-(methylthio)butanoate(Cat. No.:CAS No. 922-50-9)

Calcium 2-hydroxy-4-(methylthio)butanoate

Cat. No.: B1266698
CAS No.: 922-50-9
M. Wt: 338.5 g/mol
InChI Key: ABRVDWASZFDIEH-UHFFFAOYSA-L
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Description

Contextualization as a Methionine Analog and Precursor in Biochemical Systems

Calcium 2-hydroxy-4-(methylthio)butanoate serves as a source of HMTBA, which is recognized as a methionine analog. nih.govmdpi.com Structurally, HMTBA differs from methionine by the substitution of an alpha-amino group with a hydroxyl group. wikipedia.org This structural similarity allows it to function as a precursor to L-methionine, the biologically active form of the amino acid, in various biochemical systems. nih.govrsc.org

The conversion of HMTBA to L-methionine is a multi-step enzymatic process. fao.org Research has identified that the initial steps are stereospecific, involving different enzymes for the D- and L-isomers of HMTBA. researchgate.net In chicks, for instance, L-HMTBA is oxidized by L-2-hydroxy acid oxidase, a flavoenzyme found in the peroxisomes of the liver and kidney. researchgate.net The D-isomer is acted upon by a mitochondrial enzyme, D-2-hydroxy acid dehydrogenase. researchgate.net The subsequent product of this initial oxidation is 2-oxo-4-(methylthio)butanoic acid (keto-methionine), which is then transaminated to form L-methionine. nih.gov This conversion process requires coenzymes such as flavins and amino group donors like glutamine. nih.gov

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H18CaO6S2 chemimpex.comnih.gov
Molecular Weight338.45 g/mol chemimpex.comsigmaaldrich.com
CAS Number4857-44-7 chemimpex.comchemicalbook.com
AppearanceWhite or almost white crystalline powder chemimpex.com
SynonymsCalcium bis(2-hydroxy-4-(methylthio)butyrate), MHA-Ca, α-Hydroxymethionine calcium salt chemimpex.comnih.govchemicalbook.com

Significance in Metabolic Processes and Pathways Research

The role of this compound as a methionine precursor makes it significant in the study of metabolic processes where methionine is crucial. Methionine is a key component in protein synthesis and serves as a methyl donor in numerous biochemical reactions, impacting the synthesis of lipids and other metabolites. mdpi.comrsc.org Research has shown that HMTBA is involved in fatty acid metabolism and can influence the fatty acid profile in milk. mdpi.comhmdb.caresearchgate.net

Overview of Academic and Scientific Inquiry into the Compound

Academic and scientific inquiry into this compound is extensive, primarily focusing on its application in animal nutrition as a substitute for methionine. wikipedia.org Research has employed various analytical techniques, such as gas chromatography and mass spectrometry, to identify and quantify HMTBA in biological samples. nih.gov

A significant portion of the research has been dedicated to comparing the bioavailability and efficacy of HMTBA with DL-methionine, another common supplement form. cjbio.net Studies have been conducted across different species, including poultry and ruminants, to understand its absorption, metabolic conversion, and effects on performance metrics. nih.govfao.orgresearchgate.net In vitro studies using tissue homogenates from rats and chicks have been instrumental in elucidating the biochemical pathways and enzymatic reactions involved in its conversion to L-methionine. nih.govnih.gov Research in dairy cows has explored its impact on milk production and composition, while studies in beef cattle have examined its effects on growth performance. researchgate.netnih.gov

Summary of Selected Research Findings
Research FocusKey FindingsModel System/SpeciesSource
Biochemical ConversionConversion to L-methionine is a two-step process via keto-methionine, requiring flavine coenzymes and glutamine.Rat (in vitro) nih.gov
Natural Occurrence & PathwayHMTBA is a naturally occurring intermediate in the synthesis of L-methionine from MTA.Chick nih.gov
Rumen MetabolismSupplementation can alter rumen microbiota and metabolome. Approximately 50% is absorbed by the rumen wall and converted to methionine.Sheep nih.gov
Enzymatic SpecificityL-HMTBA is a substrate for L-2-hydroxy acid oxidase; D-HMTBA is a substrate for D-2-hydroxy acid dehydrogenase.Chick researchgate.net
Intestinal ConversionThe small intestine is capable of converting HMTBA to L-methionine, which can then be used for L-cysteine and taurine (B1682933) production.Chicken fao.org
Dairy ProductionSupplementation improved milk fat content and altered the milk fatty acid profile.Holstein Cows researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18CaO6S2 B1266698 Calcium 2-hydroxy-4-(methylthio)butanoate CAS No. 922-50-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-hydroxy-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRVDWASZFDIEH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

583-91-5 (Parent)
Record name Methioninehydroxyanalog calcium
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Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
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DSSTOX Substance ID

DTXSID80919308
Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
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Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-44-7, 14676-91-6
Record name Methioninehydroxyanalog calcium
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Record name Butanoic acid, 2-hydroxy-4-(methylthio)-, calcium salt
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Record name 2-Hydroxy-4-(methylthio)-butanoic acid calcium salt (2:1)
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Record name Calcium bis(2-hydroxy-4-(methylthio)butyrate)
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Mechanistic Investigations of Calcium 2 Hydroxy 4 Methylthio Butanoate Metabolism

Conversion Pathways to L-Methionine

The primary metabolic function of HMTBa is its conversion into L-methionine, a critical component for protein synthesis and various other cellular processes. nih.govnih.gov This conversion is not a direct, single-step reaction but involves a series of stereospecific enzymatic processes occurring in specific subcellular compartments.

Stereospecificity of D and L Enantiomer Conversion Mechanisms

HMTBa exists as a racemic mixture of two stereoisomers: the D- and L-enantiomers. The initial step in the conversion of these isomers to L-methionine is stereospecific, involving distinct enzymes for each form. nih.govresearchgate.net

Research using chick liver homogenates has elucidated that the L-isomer of HMTBa (L-HMB) is a substrate for L-2-hydroxy acid oxidase. nih.govresearchgate.net In contrast, the D-isomer (D-HMB) is oxidized by a different enzyme, identified as D-2-hydroxy acid dehydrogenase. nih.gov This enzymatic differentiation is significant because it allows for the simultaneous conversion of both isomers to L-methionine, a process that provides a biochemical explanation for the equimolar efficacy of HMTBa compared to DL-methionine. nih.govresearchgate.net While only one enzyme, D-amino acid oxidase, is available to convert D-methionine to its keto-acid intermediate, two separate enzymes are actively converting both D- and L-HMB isomers. researchgate.net

Role of Hepatic Enzymes and Subcellular Compartmentalization (e.g., Peroxisomes, Mitochondrial Enzymes)

The enzymatic conversion of HMTBa is compartmentalized within the cell, primarily in the liver and kidneys. nih.govnih.gov The enzymes responsible for the initial oxidation of the D- and L-isomers are located in different subcellular organelles.

L-2-hydroxy acid oxidase, which acts on L-HMB, is a flavo-enzyme that produces peroxide and is found within the peroxisomes of liver and kidney cells. nih.govresearchgate.net The enzyme responsible for converting D-HMB, D-2-hydroxy acid dehydrogenase, is located in the mitochondria. nih.govresearchgate.net This mitochondrial enzyme has been identified in a wide array of tissues, including intestinal mucosa and skeletal muscle, suggesting that the conversion of D-HMB is not limited to the liver. nih.gov Fractionation studies have confirmed that the synthesis of L-methionine from HMTBa requires the presence of peroxisomal and/or mitochondrial enzymes. nih.gov

Table 1: Enzymes and Subcellular Location for HMTBa Isomer Conversion This table summarizes the specific enzymes responsible for the initial oxidation of D- and L-HMTBa and their respective locations within the cell.

Isomer Enzyme Subcellular Compartment Primary Tissue Location
L-HMTBa L-2-hydroxy acid oxidase Peroxisome Liver, Kidney nih.govresearchgate.net

Identification of Key Intermediates in L-Methionine Biosynthesis from the Compound

The multi-step conversion of HMTBa to L-methionine involves the formation of a critical intermediate. Following the initial oxidation of either the D- or L-isomer of HMTBa, the common intermediate formed is 2-oxo-4-(methylthio)butanoic acid, also known as keto-methionine. nih.govnih.govnih.gov

This keto-acid is then converted to L-methionine through a transamination reaction, where an amino group is attached. nih.gov Studies involving radiolabeled compounds have confirmed that 2-oxo-4-(methylthio)butanoic acid is synthesized during the conversion process. nih.gov It is also noteworthy that HMTBa itself is a naturally occurring intermediate in a pathway for L-methionine synthesis from 5'-deoxy-5'-methylthioadenosine (MTA) in chicks. nih.gov

Involvement in the Transsulfuration Pathway

Beyond its primary role as an L-methionine precursor, HMTBa metabolism is also linked to the transsulfuration pathway. This pathway is vital for the synthesis of sulfur-containing compounds that play a significant role in cellular protection.

Generation and Role of Antioxidant Metabolites (e.g., Taurine (B1682933), Reduced Glutathione)

Research has shown that HMTBa is preferentially diverted to the transsulfuration pathway, leading to the production of important antioxidant metabolites, namely taurine and reduced glutathione (B108866) (GSH). nih.gov This diversion suggests that HMTBa can bolster the cell's antioxidant capacity. Studies have demonstrated that supplementation with HMTBa can increase the production of taurine and GSH. nih.gov Furthermore, related studies have shown that supplementation with a methionine precursor can upregulate plasma concentrations of taurine and other methionine-related metabolites. mdpi.com

Taurine and glutathione are crucial for cellular health. Taurine contributes to antioxidant defense through various mechanisms, including the stabilization of biological membranes and the modulation of antioxidant enzyme synthesis. nih.govmdpi.com Glutathione is a primary intracellular antioxidant, essential for detoxifying reactive oxygen species (ROS) and xenobiotics. nih.govmdpi.com

Impact on Cellular Redox Status and Oxidative Stress Mitigation Mechanisms

By increasing the intracellular pool of taurine and reduced glutathione, HMTBa metabolism directly impacts the cellular redox status and enhances mechanisms for mitigating oxidative stress. nih.gov In an in vitro model using Caco-2 intestinal cells, HMTBa demonstrated a protective effect against oxidative stress induced by hydrogen peroxide (H₂O₂). nih.gov Specifically, HMTBa prevented the increase in paracellular permeability, a marker of epithelial barrier dysfunction, caused by the oxidant. nih.gov This protective effect was attributed to the increased synthesis of taurine and reduced glutathione. nih.gov

The findings indicate that the metabolic diversion of HMTBa into the transsulfuration pathway provides a significant benefit by enhancing the antioxidant defense system. nih.gov This capacity to improve intestinal homeostasis under oxidative stress conditions highlights a valuable aspect of its metabolism beyond simple methionine provision. nih.gov

Table 2: Research Findings on HMTBa and Antioxidant Production This table outlines key findings from studies investigating the link between HMTBa and the production of antioxidant metabolites.

Study Focus Model Key Findings Attributed Mechanism Reference
Intestinal Barrier Function Caco-2 Cells HMTBa prevents increased paracellular permeability induced by H₂O₂. Increased production of taurine and reduced glutathione. nih.gov
Protective Role Comparison Caco-2 Cells The protective role of HMTBa was more pronounced than that of DL-methionine. Preferential diversion of HMTBa to the transsulfuration pathway. nih.gov

Endogenous Production and Natural Occurrence

Calcium 2-hydroxy-4-(methylthio)butanoate, an active endogenous metabolite, is the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA or HMB). nih.govselleckchem.comglpbio.commedchemexpress.com While widely known for its use as a methionine supplement in animal feed, scientific investigations have confirmed that HMTBA is also produced naturally within biological systems. nih.govchromatographyonline.comchemimpex.comwikipedia.org

The endogenous origin of 2-hydroxy-4-(methylthio)butanoic acid has been identified in avian species. nih.gov Research was conducted to ascertain the source of HMTBA found in the liver and excreta of chicks that had not been fed diets containing synthetic HMTBA or its calcium salt. nih.gov Using gas chromatography and mass spectrometry for analysis, researchers successfully identified HMTBA in these birds, confirming its natural occurrence. nih.gov The detection of this compound in tissues and waste products of animals not exposed to it through their diet provides direct evidence of its endogenous synthesis. nih.gov

Table 1: Detection of Endogenous 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in Chicks

Biological Sample Detection Method Finding Source
Liver Gas Chromatography-Mass Spectrometry (GC-MS) HMTBA was identified, confirming its presence. nih.gov
Excreta Gas Chromatography-Mass Spectrometry (GC-MS) HMTBA was identified, confirming its presence. nih.gov

A specific biochemical pathway has been proposed as the source of naturally occurring HMTBA. nih.gov This pathway originates from 5'-deoxy-5'-methylthioadenosine (MTA), an intermediate compound in the metabolism of S-adenosylmethionine. nih.govcaymanchem.comwikipedia.org Studies involving the conversion of radiolabeled MTA by chick liver enzymes demonstrated the synthesis of both HMTBA and 2-oxo-4-(methylthio)butanoic acid (keto-methionine). nih.gov

Further analysis of the specific radioactivities of the resulting labeled compounds indicated that HMTBA is not synthesized from keto-methionine, suggesting it is a direct product of the MTA pathway. nih.gov These fractionation studies also revealed that the HMTBA endogenously synthesized from MTA can be utilized for the synthesis of L-methionine, positioning HMTBA as a key intermediate in a naturally occurring pathway for L-methionine production in chicks. nih.gov This process involves enzymes located in the peroxisomes and/or mitochondria. nih.gov

Influence on Protein Synthesis and Amino Acid Availability

Research in laying ducks has demonstrated that dietary supplementation with HMTBA can influence the plasma concentrations of various amino acids. Compared to a basal diet, HMTBA supplementation led to increased plasma levels of several amino acids, indicating an impact on amino acid availability for protein synthesis. nih.gov

Table 2: Effect of HMTBA Supplementation on Plasma Amino Acid Content in Laying Ducks

Amino Acid Effect of HMTBA Supplementation Source
Taurine Increased nih.gov
Methionine Increased nih.gov
Leucine Increased nih.gov
Tryptophan Increased nih.gov
Arginine Increased nih.gov
Serine Decreased nih.gov
Lysine Decreased nih.gov

In high-producing dairy cows, supplementation with HMTBA did not alter milk production itself but did improve the milk fat content and the body condition score of the animals. mdpi.com A notable effect was the reduction in blood urea (B33335) concentration, suggesting more efficient nitrogen utilization for protein synthesis rather than being excreted as waste. mdpi.com This is further supported by a decrease in the activity of aspartate aminotransferase, an enzyme involved in amino acid metabolism. mdpi.com

Table 3: Effect of HMTBA Supplementation on Blood Metabolites in High-Producing Holstein Cows

Blood Metabolite Control Group HMTBA-Supplemented Group Significance (p-value) Source
Blood Urea (mg/dL) 46.6 41.3 < 0.01 mdpi.com
Aspartate Aminotransferase (U/L) 105.6 89.4 < 0.01 mdpi.com
Serum Glucose (mg/dL) Not Reported Not Reported p = 0.49 (No significant difference) mdpi.com
Triglycerides (mg/dL) Not Reported Not Reported p = 0.62 (No significant difference) mdpi.com
Cholesterol (mg/dL) Not Reported Not Reported p = 0.51 (No significant difference) mdpi.com
Total Protein (g/dL) Not Reported Not Reported p = 0.50 (No significant difference) mdpi.com

Studies on the isopropyl ester form of HMTBA (HMBi) in dairy cows also show significant effects on production traits linked to protein synthesis. Supplementation with HMBi led to increases in milk yield, milk protein content, and milk protein yield. nih.gov This improvement in production efficiency is linked to an increase in plasma-free methionine and enhanced gross nitrogen efficiency, meaning a larger proportion of ingested nitrogen is secreted in the milk as protein. nih.gov

Advanced Analytical Methodologies for Calcium 2 Hydroxy 4 Methylthio Butanoate in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Calcium 2-hydroxy-4-(methylthio)butanoate. Its ability to resolve individual components from a mixture makes it indispensable for quality control and research.

RP-HPLC is the most widely employed technique for the analysis of this compound due to its high efficiency, adaptability, and precision.

Developing a robust RP-HPLC method is critical for accurately determining the analytical purity and content of this compound. The process involves optimizing several parameters to achieve adequate separation from impurities and other components. A typical method employs a C18 stationary phase, which is non-polar, and a polar mobile phase.

Method development focuses on selecting an appropriate mobile phase composition, often a buffered aqueous solution mixed with an organic solvent like acetonitrile, to ensure proper retention and peak shape. ijper.orggoogle.com The pH of the mobile phase is also a critical parameter. google.com Detection is commonly performed using a UV detector set at a low wavelength, typically around 210 nm, where the analyte exhibits absorbance. ijper.orggoogle.com

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijper.orgjapsonline.com Validation confirms the method's specificity, linearity, accuracy, precision, and robustness. ijper.orgjapsonline.com Linearity is established by demonstrating that the detector response is proportional to the concentration of the analyte over a specified range, typically confirmed by a high correlation coefficient (r² > 0.999). ijper.org Accuracy is assessed through recovery studies, with results ideally falling within a 98-102% range. ijper.org

Table 1: Example of RP-HPLC Method Parameters for Purity and Content Analysis

ParameterCondition 1Condition 2
Column Waters XBridge C18 (250 mm x 4.6 mm, 5µm) ijper.orgInformation not specified
Mobile Phase A: Ammonium hydrogen sulphate buffer (pH 7.0) B: Acetonitrile ijper.orgA: KH₂PO₄-H₃PO₄ aqueous solution (pH 2.5) B: Acetonitrile google.com
Elution Mode Gradient ijper.orgIsocratic (94:6 v/v) google.com
Flow Rate 1.0 mL/min ijper.orgInformation not specified
Detector UV at 210 nm ijper.orgUV at 210 nm google.com
Temperature Not specified30°C google.com

This compound is often a constituent of alpha-ketoanalogue tablets, which contain several other keto- and amino-acid analogues. ijper.orggoogle.com A significant analytical challenge is the simultaneous quantification of all active components in a single chromatographic run.

Validated RP-HPLC methods have been successfully developed for this purpose. ijper.org These methods often utilize a gradient elution program, where the mobile phase composition is changed over time to effectively separate compounds with different chemical properties. ijper.org For instance, a method might start with a higher aqueous content in the mobile phase and gradually increase the organic solvent proportion to elute more non-polar compounds. ijper.org

In a study for the simultaneous estimation in alpha-ketoanalogue tablets, a gradient RP-HPLC method was able to separate Calcium DL-2-hydroxy-4-(methylthio) butyrate (B1204436) (CHMTB) from Calcium-2-oxo-3-phenyl propionate (B1217596) (COPP) and other components. ijper.org The method was validated and found to be specific, precise, and accurate for both analytes. ijper.org The retention time for CHMTB was approximately 7 minutes under these specific conditions. ijper.org

Table 2: Performance Data for Simultaneous Estimation of CHMTB in Alpha-Ketoanalogues Tablets

AnalyteRetention Time (min)Linearity Range (% of operating range)Correlation Coefficient (r²)Recovery (%)
Calcium DL-2-hydroxy-4-(methylthio) butyrate (CHMTB) ijper.org~7.0 ijper.org50-150% ijper.org0.9998 ijper.org98-102% ijper.org
Calcium-2-oxo-3-phenyl propionate (COPP) ijper.org~20.0 ijper.org50-150% ijper.org0.9999 ijper.org98-102% ijper.org

Gas Chromatography (GC) is another powerful separation technique, but its application for a compound like this compound is less direct than HPLC. The target analyte is a salt of a hydroxy carboxylic acid, making it non-volatile and thermally unstable, which are properties that are generally unsuitable for direct GC analysis.

For GC analysis to be feasible, the compound must first be converted into a volatile and thermally stable derivative. This process, known as derivatization, might involve esterification of the carboxylic acid group and silylation of the hydroxyl group. While direct GC methods for the calcium salt are not commonly reported, methods for related, more volatile esters like Methyl 4-(methylthio)butyrate exist and can serve as a reference for the chromatographic principles involved. nist.gov In such cases, a polar capillary column, such as one with a Carbowax or DB-Wax phase, is typically used with a temperature-programmed analysis to separate the analyte from other volatile components. nist.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Mass Spectrometry Approaches for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight and structure of compounds and for detecting them at very low concentrations.

Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for the analysis of polar, non-volatile, and thermally labile compounds like this compound. chromatographyonline.com ESI is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation, allowing for the accurate determination of the molecular weight of the intact analyte. nih.gov

Simple, sensitive, and selective methods combining liquid chromatography with ESI-MS (LC-ESI-MS) have been developed for the determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), the acid form of the target compound. chromatographyonline.com These methods are highly effective for trace analysis in complex matrices. chromatographyonline.com The high selectivity of MS, especially when used in tandem (MS-MS), allows for unambiguous identification and quantification even in the presence of interfering substances. chromatographyonline.com For quantitative studies, the ESI-MS method can achieve limits of detection and quantification in the sub-μg/mL range. chromatographyonline.com

Table 3: Analytical Ranges for HMTBA using Different Detection Methods

Analytical MethodCalibration Standard Range (µg/mL)
HPLC-UV chromatographyonline.com1.0 to 100.0 chromatographyonline.com
ESI-MS chromatographyonline.com0.001 to 10 chromatographyonline.com
ESI-MS-MS chromatographyonline.com0.001 to 10 chromatographyonline.com

Tandem Mass Spectrometry (MS-MS) for Enhanced Specificity

Tandem mass spectrometry, also known as MS/MS, stands out as a powerful analytical technique for the highly specific and sensitive quantification of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), the active component of this compound. chromatographyonline.comresearchgate.net This method offers significant advantages over single mass spectrometry (MS) by reducing matrix interference, which is a common challenge when analyzing complex biological and environmental samples. chromatographyonline.com

The principle of MS/MS involves multiple stages of mass analysis. In the context of HMTBA determination, the process typically begins with the ionization of the sample, often using electrospray ionization (ESI) in the negative ion mode. chromatographyonline.com This generates a pseudomolecular anion of HMTBA at a mass-to-charge ratio (m/z) of 149. chromatographyonline.com

In the first stage of the tandem mass spectrometer (Q1), this specific ion (m/z 149) is selected and isolated from all other ions present in the sample matrix. chromatographyonline.com Subsequently, this selected precursor ion is directed into a collision cell (Q2), where it undergoes collision-induced dissociation (CID) with an inert gas, such as argon. chromatographyonline.com This collision imparts energy to the precursor ion, causing it to fragment into smaller, characteristic product ions.

The resulting fragment ions are then analyzed in the third stage of the mass spectrometer (Q3). For HMTBA, a predominant fragment ion is observed at m/z 101. chromatographyonline.com This specific fragmentation event, corresponding to the loss of a neutral methyl mercaptan molecule from the precursor ion, provides a highly specific transition (m/z 149 → m/z 101) that is unique to HMTBA. chromatographyonline.com By monitoring this specific transition, the instrument can selectively quantify HMTBA with a high degree of confidence, even in the presence of co-eluting and isobaric interferences that might otherwise compromise the accuracy of a single MS analysis. chromatographyonline.com

This enhanced specificity is a key reason why liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the precise quantification of HMTBA in complex matrices. chromatographyonline.comnih.gov

Quantification in Diverse Biological and Environmental Matrices

The robust and sensitive nature of tandem mass spectrometry has enabled the development of reliable methods for quantifying 2-hydroxy-4-(methylthio)butanoic acid in a variety of challenging sample types.

The accurate measurement of HMTBA in bovine serum is crucial for pharmacokinetic and metabolic studies in cattle. chromatographyonline.comresearchgate.netmdpi.com A validated method utilizing liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been successfully applied for this purpose. chromatographyonline.com

Sample preparation typically involves a protein precipitation step followed by extraction. In one established method, lyophilized serum samples are treated with methanol (B129727) to extract the HMTBA. chromatographyonline.com The extract is then concentrated and reconstituted before injection into the LC-MS/MS system. chromatographyonline.com

The use of MS/MS is particularly advantageous in overcoming the significant matrix effects inherent in serum samples. chromatographyonline.com While single ESI-MS can be used, the specificity of MS/MS, monitoring the transition of the m/z 149 precursor ion to the m/z 101 product ion, provides superior results with enhanced sensitivity and accuracy. chromatographyonline.com

Research has demonstrated the successful quantification of HMTBA in fortified bovine serum samples. chromatographyonline.com The limit of quantification (LOQ) for HMTBA in bovine serum using the ESI-MS/MS approach has been reported to be as low as 1 ng/mL. chromatographyonline.com

Table 1: Quantification of HMTBA in Fortified Bovine Serum Samples

Fortification Level (ng/mL)Determined Concentration (ng/mL)
5.04.8
10.09.5
20.021.0
50.052.0
100.098.0

This interactive table is based on data from a study validating an ESI-MS-MS method for HMTBA determination. chromatographyonline.com

The analysis of HMTBA in seawater is relevant to environmental monitoring and aquaculture research. chromatographyonline.com A sensitive and precise method based on liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) has been developed and validated for this matrix. chromatographyonline.comresearchgate.net

For seawater analysis, a direct infusion ESI-MS method can be employed, offering a rapid and straightforward approach. chromatographyonline.com Sample preparation may involve simple filtration and dilution. The analysis is performed in the negative ion mode, monitoring the deprotonated pseudomolecular anion of HMTBA at m/z 149. chromatographyonline.com

The high salt content of seawater can potentially interfere with the analysis, but the sensitivity of ESI-MS allows for effective quantification. The limit of quantification (LOQ) for HMTBA in a 4% salt solution, simulating seawater, using selected ion monitoring (SIM) with ESI-MS was found to be 1.0 ng/mL. chromatographyonline.com

Validation studies have confirmed the accuracy of this method by analyzing blind check samples of fortified seawater. chromatographyonline.com The results showed excellent agreement between the fortified levels and the experimentally determined concentrations. chromatographyonline.com

Table 2: Quantification of HMTBA in Fortified Seawater Samples

Fortification Level (µg/mL)Determined Concentration (µg/mL)
0.10.09
0.50.52
1.01.1
5.05.3
10.09.7

This interactive table presents data from a study on the determination of HMTBA in seawater using ESI-MS. chromatographyonline.com

Biological Efficacy and Physiological Effects of Calcium 2 Hydroxy 4 Methylthio Butanoate in Applied Research Models

Modulation of Gastrointestinal Function and Homeostasis

Calcium 2-hydroxy-4-(methylthio)butanoate, the calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), has demonstrated a protective role for the intestinal epithelial barrier in in vitro settings. nih.govresearchgate.net Studies utilizing Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer mimicking the intestinal barrier, have been instrumental in elucidating this function. nih.govnih.govmdpi.com

Research indicates that HMTBA can prevent the increase in paracellular permeability, a hallmark of a compromised intestinal barrier, induced by stressors such as hydrogen peroxide (H₂O₂) or the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net This protective effect is attributed to the metabolic fate of HMTBA, which is preferentially diverted to the transsulfuration pathway. This pathway leads to the synthesis of antioxidant metabolites, notably taurine (B1682933) and glutathione (B108866). nih.govresearchgate.net The increased availability of these compounds helps to mitigate oxidative stress and inflammation, thereby preserving the integrity of the tight junctions that regulate the paracellular pathway. nih.gov

When compared to DL-methionine, another methionine source, HMTBA has been reported to be more effective in protecting the gut barrier function of Caco-2 cells under conditions of oxidative stress or inflammation. researchgate.net This enhanced protective capacity is linked to its greater ability to upregulate the transsulfuration pathway and generate antioxidant metabolites. researchgate.net

Table 1: Effect of HMTBA on Paracellular Permeability in Caco-2 Cells

Stressor Treatment Outcome on Paracellular Permeability Reference
Hydrogen Peroxide (H₂O₂) HMTBA Prevention of increased permeability nih.gov
Tumor Necrosis Factor-α (TNF-α) HMTBA Prevention of increased permeability nih.gov

Influence on Nutrient Digestibility and Absorption Efficiency

The impact of this compound on nutrient digestibility and absorption efficiency has been a subject of investigation, with some studies indicating a nuanced effect. In lactating dairy cows, for instance, supplementation with HMTBA did not generally affect the total-tract apparent digestibility of most nutrients. nih.gov However, a quadratic decrease in the digestibility of crude protein and starch was observed with increasing HMTBA supplementation. nih.gov

Table 2: Reported Effects of HMTBA Supplementation on Nutrient Digestibility

Animal Model Nutrient Observed Effect Reference
Lactating Dairy Cows Crude Protein Quadratic decrease nih.gov
Lactating Dairy Cows Starch Quadratic decrease nih.gov
General Nutrients Improved digestibility researchgate.net

Impact on Rumen Fermentation and Microbial Ecosystems

The influence of this compound on the production of volatile fatty acids (VFAs) in the rumen appears to be variable and dependent on the specific conditions of the study. In some experiments with lactating dairy cows, HMTBA supplementation did not affect the ruminal concentrations of major VFAs. nih.gov

However, other studies have reported more pronounced effects. For instance, in cashmere goats, diets supplemented with an isopropyl ester of HMTBA led to an increase in the total VFA concentration in the rumen. scispace.com Specifically, three hours after feeding, all diets containing the HMTBA product showed an increased concentration of acetic acid. scispace.com In contrast, another report noted that HMTBA supplementation did not influence the total production of VFAs but did alter the VFA profile, leading to a rise in butyric acid concentration and a decrease in propionic acid. scispace.com There are also reports of HMTBA increasing propionate (B1217596) concentration, possibly due to alterations in the rumen fermentation pattern. mdpi.com In the cecum of finishing beef cattle, increasing supplementation with an isopropyl ester of HMTBA led to a linear decrease in the concentrations of propionate, isobutyrate, butyrate (B1204436), isovalerate, valerate, and total VFAs. nih.gov

Table 3: Summary of HMTBA Effects on Rumen Volatile Fatty Acid Production

Animal Model Total VFAs Acetate Propionate Butyrate Reference
Lactating Dairy Cows No effect - - - nih.gov
Cashmere Goats Increased Increased - - scispace.com
Ruminants (general) No effect - Decreased Increased scispace.com
Ruminants (general) - - Increased - mdpi.com
Finishing Beef Cattle (Cecum) Decreased - Decreased Decreased nih.gov

Alterations in Ruminal and Cecal Bacterial Composition and Abundance

Supplementation with this compound has been shown to modulate the microbial ecosystems of the rumen and cecum. In dairy cows, HMTBA linearly increased the proportion of Faecalibacterium and quadratically decreased the proportion of Eubacterium in the ruminal contents. nih.gov Furthermore, it was observed to increase or tend to increase the presence of Prevotella loescheii and Prevotella oralis. nih.gov

Table 4: Changes in Bacterial Abundance with HMTBA Supplementation

Location Bacterial Phylum/Genus Change in Abundance Animal Model Reference
Rumen Faecalibacterium Linear increase Dairy Cows nih.gov
Rumen Eubacterium Quadratic decrease Dairy Cows nih.gov
Rumen Prevotella loescheii Increased/Tended to increase Dairy Cows nih.gov
Rumen Prevotella oralis Increased/Tended to increase Dairy Cows nih.gov
Cecum Bacteroidetes Decreased Finishing Beef Cattle frontiersin.org
Cecum Proteobacteria Decreased Finishing Beef Cattle frontiersin.org
Cecum Firmicutes Increased Finishing Beef Cattle frontiersin.org
Cecum Actinobacteria Increased Finishing Beef Cattle frontiersin.org
Rumen Firmicutes Decreased (with HMTBA reduction) Holstein Calves sciopen.com
Rumen Bacteroidetes Increased (with HMTBA reduction) Holstein Calves sciopen.com

Contribution to Microbial Protein Synthesis and Nitrogen Utilization in the Rumen

This compound serves as a precursor for methionine, an essential amino acid that is often limiting for microbial growth and protein synthesis in the rumen. nih.govscispace.com By providing a source of methionine, HMTBA can enhance the efficiency of nitrogen utilization by rumen microbes. nih.govmdpi.com

Studies have demonstrated that HMTBA supplementation can linearly increase the microbial nitrogen outflow from the rumen. nih.gov This indicates an enhanced synthesis of microbial protein, which is a primary source of amino acids for the host animal. scispace.com The improved nitrogen utilization is further evidenced by a decrease in blood urea (B33335) nitrogen (BUN) concentration in finishing beef cattle supplemented with an isopropyl ester of HMTBA. nih.govfrontiersin.org A lower BUN level suggests that more nitrogen is being incorporated into metabolizable protein, including microbial protein, rather than being excreted as waste. frontiersin.org It is estimated that a portion of the isopropyl ester of HMTBA is hydrolyzed in the rumen and utilized by microorganisms to facilitate the synthesis of microbial protein. nih.govfrontiersin.org

Table 5: Indicators of Improved Microbial Protein Synthesis and Nitrogen Utilization with HMTBA

Parameter Observed Effect Animal Model Reference
Microbial Nitrogen Outflow Linear increase Dairy Cows nih.gov
Blood Urea Nitrogen (BUN) Decreased Finishing Beef Cattle nih.govfrontiersin.org
Rumen Total Protein Concentration Increased Cashmere Goats scispace.com

Influence on Host Nitrogen Metabolism and Plasma Metabolite Profiles

Supplementation with 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), the active component of this compound, has been shown to modulate nitrogen metabolism and the profile of key metabolites in the plasma of livestock.

However, the effects on nitrogen retention can vary depending on the physiological state of the animal. In one study involving steers in the fattening period, supplementation did not significantly affect the nitrogen retention rate (NRR). mdpi.comnih.gov In contrast, other research has pointed to an improved nitrogen efficiency in dairy cows, where a greater proportion of ingested nitrogen is secreted in milk protein. nih.gov

Table 1: Effect of 2-hydroxy-4-(methylthio)butanoate Supplementation on Blood Urea Nitrogen (BUN)

Animal Model Finding Source
High-Producing Holstein Cows Lower serum levels of blood urea mdpi.com

As a precursor to methionine, HMTBa directly impacts the plasma concentrations of L-methionine and its associated metabolites. nih.gov Studies in beef steers have shown that supplementation upregulates the plasma concentrations of L-methionine. mdpi.comnih.gov This indicates that the compound is effectively absorbed and converted to methionine in the animal's body. dntb.gov.ua

Beyond L-methionine, this supplementation also elevates the plasma levels of related metabolites involved in the transsulfuration pathway. nih.gov These include betaine, methionine sulfoxide, and taurine. mdpi.comnih.gov Furthermore, an increase in the plasma concentrations of other amino acids, such as L-isoleucine and tyrosine, has also been observed. mdpi.comnih.gov

Table 2: Changes in Plasma Metabolite Concentrations with HMTBa Supplementation in Steers

Metabolite Observed Effect Source
L-Methionine Upregulated mdpi.comnih.gov
Betaine Upregulated mdpi.comnih.gov
Methionine Sulfoxide Upregulated mdpi.comnih.gov
Taurine Upregulated mdpi.comnih.gov
L-Isoleucine Upregulated mdpi.comnih.gov

The mechanisms through which HMTBa improves nitrogen utilization are multifaceted. A primary mode of action is its role as a source of the essential amino acid methionine, which is often limiting in livestock diets. mdpi.com By providing a readily available precursor, it supports greater protein synthesis.

Effects on Animal Product Quality and Performance Parameters

The metabolic effects of this compound translate into tangible improvements in animal productivity and the quality of animal-derived products.

Table 3: Effects of HMTBa Supplementation on Milk Production and Composition in Holstein Cows

Parameter Finding Source
Milk Production No significant alteration mdpi.com
Milk Fat Content Improved/Increased mdpi.com
Milk Protein Content Increased nih.govreading.ac.uk
Medium-Chain Fatty Acids Increased concentration mdpi.com

Supplementation with HMTBa has demonstrated significant potential for enhancing growth performance across different livestock species. In finishing beef cattle, research has shown a linear increase in average daily gain (ADG) with increasing levels of HMTBa supplementation. frontiersin.orgnih.gov Concurrently, the feed conversion ratio (FCR) decreased, indicating greater feed efficiency. frontiersin.org

In poultry, similar positive effects have been observed. For laying ducks, supplementation with HMTBa increased average egg weight and egg mass while decreasing the feed-to-egg ratio. nih.gov In broiler chickens, HMTBa supplementation was found to improve growth performance and carcass quality, including increased breast and thigh muscle content and decreased abdominal fat. researchgate.net

Table 4: Impact of HMTBa Supplementation on Livestock Growth Performance

Livestock Model Performance Parameter Result Source
Finishing Beef Cattle Average Daily Gain (ADG) Increased frontiersin.orgnih.gov
Finishing Beef Cattle Feed Conversion Ratio (FCR) Decreased (Improved) frontiersin.org
Laying Ducks Egg Mass Increased nih.gov
Laying Ducks Feed to Egg Ratio Decreased (Improved) nih.gov
Broilers Growth Performance Improved researchgate.net

Research on Improved Antioxidant Capacity in Animal Tissues

Research in various animal models has demonstrated that 2-hydroxy-4-(methylthio)butanoate (HMTBa), the active component of this compound, plays a significant role in enhancing the antioxidant capacity of tissues. These studies highlight the compound's ability to mitigate oxidative stress by modulating key antioxidant enzymes and reducing markers of cellular damage.

Table 1: Effect of HMTBa on Antioxidant Status in Laying Ducks

ParameterTissueObserved Effect with HMTBa SupplementationReference
Glutathione Peroxidase (GSH-Px) ActivityLiver, IleumIncreased nih.gov
Catalase (CAT) ActivityLiver, IleumIncreased nih.gov
Glutathione (GSH) ContentLiver, IleumIncreased nih.gov
Malondialdehyde (MDA) ContentLiver, IleumDecreased nih.gov
Superoxide Dismutase-1 (SOD-1) mRNA ExpressionLiver, IleumIncreased nih.gov

In broiler chickens, particularly those under conditions of chronic heat stress, HMTBa has demonstrated a superior ability to alleviate oxidative damage compared to other methionine sources. researchgate.net While high temperatures typically induce a significant increase in hepatic total glutathione and oxidized glutathione (GSSG) levels, the ratio of reduced glutathione to total glutathione (GSH/Total GSH) and the ratio of reduced to oxidized glutathione (GSH/GSSG) were found to be highest in chickens supplemented with HMTBa. researchgate.net A higher GSH/GSSG ratio is indicative of a more favorable cellular redox environment and a greater capacity to neutralize reactive oxygen species. This suggests that HMTBa is more efficient in maintaining the pool of reduced glutathione, which is essential for the function of glutathione peroxidase in detoxifying harmful peroxides. researchgate.net

Further studies in broilers have explored the molecular mechanisms behind these antioxidant effects. nih.gov It has been observed that birds fed diets with HMTBa had increased gene expression for thioredoxin (Trx) in the duodenum and ileum. nih.gov Thioredoxin is a critical component of the thioredoxin system, another major cellular antioxidant pathway. However, the same studies noted that compared to DL-methionine, HMTBa supplementation resulted in decreased content of total glutathione (T-GSH) and oxidized glutathione (GSSG) in the duodenum, ileum, and liver, along with decreased gene expression for glutaredoxin (Grx), glutathione reductase (GSR), and glutathione synthetase (GSS). nih.gov These findings suggest that HMTBa may exert its antioxidant effects through different pathways, potentially favoring the S-adenosylmethionine (SAM) synthesis route which can stimulate the expression of certain antioxidant-related genes. nih.gov

Table 2: Comparative Effects of HMTBa on Glutathione Status in Broilers Under Heat Stress

ParameterTissueObserved Effect in HMTBa GroupReference
Hepatic Total Glutathione (GSH)LiverIncreased (due to heat stress) researchgate.net
Hepatic Oxidized Glutathione (GSSG)LiverIncreased (due to heat stress) researchgate.net
Ratio of Reduced GSH to Total GSHLiverHighest compared to other methionine sources researchgate.net
Ratio of Reduced GSH to Oxidized GSHLiverHighest compared to other methionine sources researchgate.net

Collectively, this body of research indicates that this compound, through its active HMTBa component, enhances the antioxidant defense systems in animal tissues. This is achieved by increasing the activity and expression of key antioxidant enzymes and by maintaining a favorable redox balance, particularly under conditions of environmental stress.

Synthesis and Derivatization Studies of Calcium 2 Hydroxy 4 Methylthio Butanoate for Research Applications

Chemical Synthesis Pathways and Production Methodologies

The industrial production of Calcium 2-hydroxy-4-(methylthio)butanoate, a compound utilized as a source of methionine activity, involves specific chemical pathways designed for efficiency and purity.

Reaction of Liquid Methionine with Calcium Hydroxide

A primary method for synthesizing this compound involves the direct reaction of liquid 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), the hydroxy analog of methionine, with calcium hydroxide. In one patented process, liquid methionine is pre-heated and maintained at approximately 80°C. researchgate.net This heated liquid is then slowly added to calcium hydroxide powder in a reaction tank equipped with a stirring device over a period of 60 minutes. researchgate.net The reaction is conducted in an airtight container, and after the addition is complete, the mixture is stirred for an additional 10 minutes to ensure the reaction goes to completion. researchgate.net A key feature of this method is that it is carried out without the addition of water, which simplifies post-processing as washing or drying steps are not required. researchgate.net The final product is obtained after cooling and packaging. researchgate.net

Process Optimization for Enhanced Yield and Purity

Optimization of the synthesis process is crucial for improving the yield and purity of the final product while reducing production costs. One approach involves controlling the physical form of the reactants and the reaction environment. For instance, using a 2-hydroxy-4-methylthio-butyric acid solution with a concentration of 80-90% mass percent can enhance product yield and purity. researchgate.net

The choice of equipment is also a critical factor. The use of a specialized mixing drier can strengthen the mixing, stirring, and heat radiation during the reaction. researchgate.net This allows the reaction and subsequent drying to occur in the same vessel, which simplifies the process steps and lowers production costs. researchgate.net In some methodologies, the reaction is maintained at a vaporization temperature above 100°C. After the reaction is complete, a continuous drying period of 35-40 minutes is employed before the product is cooled, crushed, and screened. researchgate.net This integrated approach is designed to be mild, energy-saving, and prevent product decomposition, leading to a high-purity, high-yield final product. researchgate.net The weight ratio of reactants is also a key parameter, with a specific weight ratio of calcium hydroxide to hydroxy methionine cited as 4:11. researchgate.net

Table 1: Synthesis Parameters for this compound

ParameterValue/ConditionSource
Reactant 1Liquid 2-hydroxy-4-(methylthio)butanoic acid researchgate.net
Reactant 2Calcium Hydroxide Powder researchgate.netresearchgate.net
Reactant 1 TemperatureApprox. 80°C researchgate.net
Reaction Tank Temperature120°C researchgate.net
Addition Time60 minutes researchgate.net
Post-Addition Stirring10 minutes researchgate.net
Reactant Ratio (Ca(OH)₂:HMTBA by weight)4:11 researchgate.net
Optimized HMTBA Concentration80-90% mass percent researchgate.net
Post-Reaction Drying35-40 minutes researchgate.net

Formation of Metal Chelates with 2-hydroxy-4-(methylthio)butanoic Acid Ligands

The ligand 2-hydroxy-4-(methylthio)butanoate (HMTBA) is capable of forming stable chelate complexes with various divalent metals. researchgate.netnih.gov This chelation occurs as two deprotonated HMTBA molecules coordinate with a metal cation through the oxygen atoms of both the carboxyl and hydroxyl groups, forming two five-membered chelate rings. researchgate.net This ring structure is a key feature of these organic trace mineral forms. researchgate.net

Structural Characterization of Chelated Forms (e.g., Zinc, Copper, Manganese)

The structures of HMTBA chelates with zinc, copper, and manganese have been investigated using methods such as single-crystal X-ray diffraction.

Zinc Chelate : The zinc chelate of HMTBA can be obtained in both anhydrous and dihydrate forms. researchgate.net The crystal structure of the dihydrate form, [Zn₂(C₅H₉O₃S)₄(H₂O)₃]·H₂O, reveals a dinuclear bis-chelate structure. researchgate.net In this configuration, there is a bridging carboxylate group, and both zinc atoms are six-coordinate, involving all hydroxyl and carboxyl groups from the four HMTBA ligands and three water molecules. researchgate.net

Copper Chelate : The structure of the copper-HMTBA chelate has also been determined by single-crystal X-ray diffraction. researchgate.net

Manganese Chelate : The manganese chelate, with the formula Mn(C₅H₉O₃S)₂, has been synthesized and characterized. researchgate.net Its single-crystal structure shows that each Mn(II) center is chelated by two HMTBA anions. researchgate.net The structure is a dinuclear Mn(II) complex bridged by μ-carboxylate oxygen atoms. researchgate.net The manganese ion is coordinated by the carboxylic and hydroxyl oxygen atoms from the ligand. researchgate.net The crystal structure belongs to the monoclinic system. researchgate.netresearchgate.net

Table 2: Structural Characteristics of HMTBA Metal Chelates

Metal ChelateKey Structural FeatureCrystal SystemCoordination DetailsSource
Zinc (dihydrate form)Dinuclear bis-chelateNot SpecifiedHexacoordination of Zn atoms with HMTBA ligands and water molecules researchgate.net
CopperCharacterized by single-crystal X-ray diffractionMonoclinicNot Specified researchgate.net
ManganeseDinuclear, bridged by μ-carboxylate O atomsMonoclinicEach Mn(II) center is chelated by two HMTBA anions via carboxylic and hydroxyl oxygens researchgate.netresearchgate.net

Research on Enhanced Bioavailability of Chelated Trace Minerals

Research indicates that chelating trace minerals such as zinc, copper, and manganese with HMTBA can enhance their bioavailability compared to inorganic forms. wattagnet.comresearchgate.netnih.gov The stability of the chelate structure, particularly at the low pH found in the upper gastrointestinal tract, is a key factor. wattagnet.comnih.gov This stability can prevent the mineral from forming insoluble complexes with dietary antagonists, thus keeping it available for absorption. researchgate.netnih.gov

Studies have shown that HMTBA chelates are more stable at low pH values than corresponding chelates with amino acids. researchgate.netresearchgate.net In vivo trials with rats fed a zinc-deficient diet demonstrated that zinc retention was 61% higher and fecal zinc content was 45% lower in rats fed the Zn-HMTBA chelate compared to those fed zinc sulfate. nih.gov This suggests greater absorption and utilization of the chelated form. nih.gov Similarly, studies in broilers have observed higher deposition and lower fecal emissions for Cu-, Zn-, and Mn-HMTBA chelates, indicating better bioavailability. researchgate.netresearchgate.net The mechanism is thought to involve the chelate protecting the mineral until it reaches the absorption site in the small intestine, where the bonds break, and the mineral and ligand are absorbed. wattagnet.com

Q & A

Q. How does HMB-Ca supplementation influence methionine availability and amino acid balancing in ruminant diets?

  • Methodology : Employ software tools like AMTS.Cattle.Professional to model duodenal digestible amino acid flows. Validate predictions with in vivo trials using cannulated animals to sample duodenal content .
  • Key Insights : HMB-Ca increases methionine bioavailability, reducing the Lys:Met ratio from ~2.94:1 to 2.21:1 in diets, which aligns with CNCPS recommendations for optimal milk protein synthesis .

Q. What analytical techniques are suitable for tracking HMB-Ca metabolism in animal tissues and biofluids?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to detect HMB-Ca and its metabolites (e.g., 2-hydroxy-4-(methylthio)butanoic acid) in plasma, urine, or rumen fluid . Isotopic labeling (e.g., ¹³C-HMB-Ca) can trace methyl group incorporation into proteins or glutathione .

Advanced Research Questions

Q. How does HMB-Ca modulate the mTOR signaling pathway to enhance nitrogen deposition and protein synthesis in livestock?

  • Methodology : Conduct in vitro mammary epithelial cell assays with HMB-Ca supplementation. Measure mTOR activation via phosphorylation (e.g., p70S6K) and quantify casein synthesis rates .
  • Contradictions : While HMB-Ca enhances milk protein yield in cows, its effect varies with dietary energy levels. For example, high-energy diets may amplify mTOR activation, necessitating dose-response studies .

Q. What bioinformatics approaches resolve conflicting findings on HMB-Ca's impact on rumen Bacteroidetes and Firmicutes populations?

  • Methodology : Apply LEfSe (Linear Discriminant Analysis Effect Size) to identify taxa differentially abundant between HMB-Ca-supplemented and control groups. Use PICRUSt2 to predict functional pathways (e.g., KEGG) and validate via metatranscriptomics .
  • Data Interpretation : HMB-Ca increases Lachnospiraceae (cellulolytic bacteria) but inconsistently affects Bacteroidetes. Confounding factors like dietary fiber content may explain discrepancies .

Q. How does HMB-Ca mitigate biohydrogenation-induced milk fat depression (MFD) in dairy cows?

  • Methodology : Use gas chromatography to profile rumen lipid intermediates (e.g., trans-10 C18:1) and assess HMB-Ca's inhibition of alternative biohydrogenation pathways .
  • Mechanistic Insight : HMB-Ca reduces shifts toward trans-10 pathways by altering microbial consortia (e.g., suppressing Pseudobutyrivibrio), thus preserving milk fat synthesis .

Q. What statistical models best correlate microbial community shifts with physiological outcomes in HMB-Ca studies?

  • Methodology : Perform Spearman correlation heatmaps to link bacterial genera (e.g., Ruminococcus_1) with parameters like ADG, FCR, or VFA concentrations. Use mixed-effects models (PROC MIXED in SAS) to account for individual variability .
  • Example : Positive correlations between Lachnospiraceae abundance and ADG (ρ > 0.6, P < 0.05) suggest cellulolytic bacteria enhance nutrient utilization .

Methodological Resources

  • Microbiome Analysis : LEfSe for differential taxa identification; PICRUSt2 for functional prediction .
  • Amino Acid Profiling : AMTS.Cattle.Professional for diet formulation; LC-MS for metabolite quantification .
  • Statistical Tools : SAS PROC MIXED for longitudinal data; R packages (e.g., psych, ggplot2) for correlation visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.